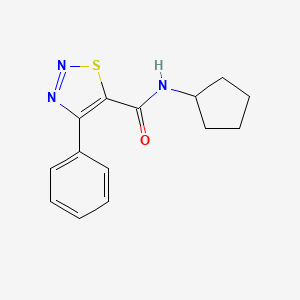

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

Molecular Formula |

C14H15N3OS |

|---|---|

Molecular Weight |

273.36 g/mol |

IUPAC Name |

N-cyclopentyl-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C14H15N3OS/c18-14(15-11-8-4-5-9-11)13-12(16-17-19-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,18) |

InChI Key |

UENVKXGNJHOUIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hurd–Mori Cyclocondensation

The Hurd–Mori reaction remains a cornerstone for constructing 1,2,3-thiadiazoles. This method involves treating α,β-unsaturated carbonyl compounds with thionyl chloride (SOCl₂) and hydrazine derivatives. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate to form a hydrazide intermediate, which undergoes cyclization with SOCl₂ to yield the thiadiazole carboxylate scaffold. Adapting this approach, 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid is synthesized by substituting the α,β-unsaturated precursor with a phenyl-bearing analog.

Reaction Conditions :

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency and yield. A Schiff base derivative, prepared from ethyl 3-oxobutanoate and phenylhydrazine, undergoes cyclization with SOCl₂ under microwave conditions (90°C, 15 minutes) to afford the thiadiazole ring. This method reduces reaction times by 80% compared to conventional heating.

Functionalization at Position 5: Carboxamide Formation

The carboxamide group at position 5 is introduced via hydrolysis of ester intermediates followed by coupling with cyclopentylamine.

Hydrolysis of Thiadiazole Ester

Methyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate undergoes alkaline hydrolysis using sodium hydroxide in methanol (0–20°C, 2.5 hours) to yield the carboxylic acid. Acidification with HCl precipitates the product, which is purified via ethyl acetate extraction.

Amide Coupling Reactions

The carboxylic acid is activated using carbodiimide reagents (e.g., EDCl or DCC) and coupled with cyclopentylamine.

Procedure :

-

Dissolve 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) in dry DMF.

-

Add EDCl (1.2 eq), HOBt (1.1 eq), and cyclopentylamine (1.5 eq).

-

Stir at room temperature for 12 hours.

-

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 82%.

Alternative Method :

A green synthesis approach uses ethanol as the solvent at room temperature, achieving 85–90% yield without carbodiimide activators.

Substituent Introduction at Position 4: Phenyl Group

The phenyl group at position 4 is incorporated during the thiadiazole ring formation.

Phenyl-Substituted Precursors

Starting with phenylacetaldehyde derivatives, condensation with thiosemicarbazide forms thiosemicarbazones, which cyclize in the presence of POCl₃ to yield 4-phenyl-1,2,3-thiadiazoles.

Optimization :

Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, Suzuki–Miyaura coupling introduces aryl groups. However, this method is less common due to the instability of thiadiazole halides under cross-coupling conditions.

N-Cyclopentylamine Incorporation

The cyclopentylamine moiety is introduced via nucleophilic acyl substitution or reductive amination.

Direct Amination

Cyclopentylamine reacts directly with the activated carboxylic acid (see Section 2.2). Steric hindrance from the cyclopentyl group necessitates extended reaction times (24 hours) for complete conversion.

Reductive Amination

An alternative route involves condensing the carboxylic acid with cyclopentanone to form an imine, followed by reduction with NaBH₄. This method is less efficient (yield: 55%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Hurd–Mori + EDCl | Cyclocondensation, EDCl coupling | 82 | 14 hours | High |

| Microwave + Green | Microwave cyclization, ethanol | 90 | 3 hours | Moderate |

| Reductive Amination | Imine formation, NaBH₄ reduction | 55 | 24 hours | Low |

Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% purity.

Challenges and Optimization Opportunities

-

Ring Instability : The 1,2,3-thiadiazole ring is prone to decomposition under acidic or high-temperature conditions. Microwave-assisted methods mitigate this by reducing thermal exposure.

-

Steric Hindrance : Bulky cyclopentylamine requires excess reagent (1.5 eq) and prolonged reaction times.

-

Green Chemistry : Solvent-free or aqueous-phase syntheses remain underdeveloped but could enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Activity

Research indicates that N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, compounds with similar thiadiazole structures have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole A | Staphylococcus aureus | 12 µg/mL |

| Thiadiazole B | Escherichia coli | 8 µg/mL |

| This compound | Pseudomonas aeruginosa | 10 µg/mL |

1.2 Anticancer Properties

The compound has been evaluated for its anticancer effects through various in vitro studies. It has shown promising results against multiple cancer cell lines. The proposed mechanisms of action include enzyme inhibition and induction of apoptosis.

Table 2: Cytotoxicity Assays of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HePG-2 (liver cancer) | 6.5 |

| Thiadiazole C | MCF-7 (breast cancer) | 8.0 |

| Sorafenib | HePG-2 | 9.18 |

These findings suggest that this compound may exhibit superior cytotoxicity compared to established drugs like Sorafenib.

Industrial Applications

Beyond biological applications, this compound is being investigated for its potential use in the development of new materials with specific properties such as enhanced stability and reactivity. Its unique structural features make it a candidate for creating advanced materials in fields like nanotechnology and polymer science.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiadiazole derivatives found that this compound significantly inhibited the growth of Pseudomonas aeruginosa, indicating its potential utility in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Analysis

In a cytotoxicity analysis involving several cancer cell lines (HePG-2 and MCF-7), this compound exhibited an IC50 value lower than many conventional chemotherapeutics, highlighting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be contextualized through comparisons with other 1,2,3-thiadiazole derivatives. Key compounds are grouped below based on structural variations and biological activities.

Substituent Effects on the Phenyl Ring

Modifications to the phenyl ring at position 4 significantly influence biological activity. For example:

- 4-tert-Butyl substitution (7c) : Reduced antimycobacterial activity (MIC = 2.5 µg/mL against Mtb H37Ra) compared to unsubstituted analogs .

- 4-Cyclohexyl substitution (7d) : Complete loss of activity, indicating steric hindrance negatively impacts binding .

- Chloro substitutions (7h, 7i, 7j) : 2-fold increase in activity compared to the parent compound (7a), suggesting halogen interactions enhance target engagement .

- Nitro or multiple halogen substitutions (7k, 7l, 7m) : Detrimental to activity, likely due to electronic or steric disruption .

Heteroaryl Replacements of the Phenyl Ring

Replacing the phenyl ring with heteroaryl groups preserves or enhances activity:

- Thiophene-2-carboxamide (7n) : Highest activity among heteroaryl analogs (MIC = 2.5 µg/mL) .

- Furan-2-carboxamide (7o) and 1,2,3-thiadiazole-5-carboxamide (7p) : Moderate activity, highlighting tolerance for sulfur-containing heterocycles .

Carboxamide Side-Chain Variations

The cyclopentyl group in the target compound contrasts with other substituents:

- N-(4-Diethylaminophenyl) derivative (47n): Synthesized via HBTU-mediated coupling, demonstrating versatility in side-chain functionalization .

- BTP2 (YM-58483) : A 4-methyl-1,2,3-thiadiazole-5-carboxamide derivative with an arylpyrazole substituent. BTP2 inhibits SOCE by targeting Orai1 and TRPC3 channels, but lacks specificity, affecting TRPM4 and other ion channels .

- Org 214007-0 : Features a 4-methyl-thiadiazole carboxamide with a complex azepine backbone, demonstrating glucocorticoid receptor modulation and anti-inflammatory properties .

Cycloalkyl Substituents in Related Thiadiazoles

- N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide : Exhibits structural similarity but replaces the phenyl ring with a cyclobutyl group, though biological data are unspecified .

- N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide : Incorporates a triazole ring and cyclopropyl group, emphasizing the role of small alkyl substituents in tuning physicochemical properties .

Biological Activity

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl and phenyl groups enhances its lipophilicity and potential for biological activity.

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 8 µg/mL |

| Other thiadiazole derivatives | Various bacteria and fungi | Ranges from 4 to 16 µg/mL |

These findings suggest that the compound exhibits promising antimicrobial activity, comparable to established antibiotics.

Anticancer Activity

This compound has shown potential as an anticancer agent in several studies. Its mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer effects on human colorectal adenocarcinoma (Caco-2) cells:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : The compound significantly reduced cell viability by up to 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001).

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | Treatment Concentration (µM) | Cell Viability Reduction (%) | p-value |

|---|---|---|---|

| Caco-2 | 100 | 39.8 | <0.001 |

| A549 | 100 | 11.5 | Not significant |

These results indicate that this compound may have selective activity against certain cancer cell lines.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Thiadiazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The proposed mechanism includes:

- Inhibition of NF-kB Pathway : By blocking the activation of NF-kB, the compound reduces the expression of inflammatory mediators.

- Reduction of Cytokine Production : Studies show decreased levels of TNF-alpha and IL-6 in treated cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how is its structural integrity confirmed?

- Methodological Answer : The synthesis of thiadiazole carboxamides typically involves cyclization reactions. For example, similar compounds are synthesized via condensation of N-substituted isothiocyanates with hydrazine derivatives, followed by iodine-mediated cyclization in DMF . Structural confirmation relies on 1H/13C NMR and mass spectrometry . For N-cyclopentyl-4-phenyl derivatives, regioselective functionalization of the thiadiazole ring at the 5-position is critical, requiring precise control of reaction conditions (e.g., solvent, temperature) to avoid side products.

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

- Methodological Answer : The compound’s activity is often assessed using calcium imaging (e.g., Fluo-4 AM dye) to study its effects on store-operated calcium entry (SOCE) in endothelial colony-forming cells (ECFCs) . Additionally, enzyme inhibition assays (e.g., carbonic anhydrase or TRPM4/TRPC channel inhibition) are employed, with IC50 values calculated using dose-response curves. Selectivity is tested against related enzymes or ion channels to confirm specificity .

Advanced Research Questions

Q. How does this compound modulate SOCE, and what experimental controls are required to validate its selectivity?

- Methodological Answer : This compound inhibits SOCE by targeting Orai1/STIM1 interactions, as demonstrated via BTP2 (a structurally related thiadiazole carboxamide) in ECFCs . To validate selectivity:

- Use CRAC channel inhibitors (e.g., YM-58483) as positive controls.

- Perform patch-clamp electrophysiology to rule out off-target effects on voltage-gated Ca2+ channels.

- Test against TRPM4/TRPC3/TRPC5 channels, as some thiadiazole derivatives exhibit cross-reactivity .

Q. How can contradictory dose-response data in calcium signaling studies be resolved?

- Methodological Answer : Discrepancies in dose effects may arise from cell-type-specific expression of SOCE components or differences in assay conditions. To address this:

- Standardize cell culture conditions (e.g., passage number, confluency) and calcium buffer composition.

- Include pharmacological controls (e.g., thapsigargin for ER Ca2+ depletion) to ensure consistent SOCE activation.

- Use genetic knockdown (siRNA against Orai1/STIM1) to confirm mechanism-specific effects .

Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that:

- Cyclopentyl substitution improves membrane permeability compared to bulkier groups.

- Electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring enhance target engagement but may increase toxicity.

- Modifications to the carboxamide moiety (e.g., methyl groups) can reduce metabolic instability . Computational modeling (e.g., molecular docking with TRPM4) guides rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.